molecular formula C6H11NO3 B12859183 (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12859183
M. Wt: 145.16 g/mol
InChI Key: IWARIVJLIISIED-XINAWCOVSA-N
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Description

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a stereoisomer of hydroxyproline, which is an important component of collagen in animal tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves the stereoselective hydroxylation of proline derivatives. One common method is the catalytic asymmetric hydroxylation of proline using transition metal catalysts and chiral ligands. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or molecular oxygen, and the reaction is carried out under controlled temperature and pH conditions to ensure high stereoselectivity .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through biocatalytic processes. Enzymes such as proline hydroxylase are used to catalyze the hydroxylation of proline in a highly specific manner. This method is advantageous due to its high efficiency, selectivity, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its incorporation into collagen fibers, where it stabilizes the triple-helix structure of collagen. This stabilization is achieved through hydrogen bonding interactions between the hydroxyl group of the compound and the peptide backbone of collagen. The molecular targets include collagen fibrils, and the pathways involved are related to collagen biosynthesis and stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct stereochemical and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various applications .

Biological Activity

Overview

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid, also known as 4-Hydroxyproline derivative, is a chiral amino acid that exhibits significant biological activity. Its structure contributes to various biochemical interactions, particularly in protein synthesis and stability. This compound is gaining attention for its potential applications in medicinal chemistry and biochemistry.

  • Chemical Formula : C6_6H11_{11}NO3_3
  • Molecular Weight : 145.16 g/mol
  • CAS Number : 97673-81-9
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its role as a structural component in proteins, particularly collagen. It enhances the stability of collagen structures through hydrogen bonding and steric interactions. The compound may also influence enzyme activity by acting as a substrate or inhibitor in various metabolic pathways.

1. Protein Stability and Folding

Research indicates that this compound plays a crucial role in the stabilization of collagen. It is involved in the formation of triple helices, which are essential for the structural integrity of collagen fibers. This stabilization is vital for maintaining skin elasticity and joint health.

2. Enzyme Interactions

The compound has been shown to interact with specific enzymes related to metabolic processes. For instance, it can act as a substrate for prolyl hydroxylase, an enzyme critical for collagen biosynthesis. This interaction suggests potential therapeutic applications in conditions involving collagen deficiency or degradation.

3. Antioxidant Properties

Studies have demonstrated that this compound exhibits antioxidant properties, which could protect cells from oxidative stress. This activity may contribute to its potential use in preventing age-related diseases and promoting overall health.

Research Findings

Recent studies have explored the diverse applications of this compound:

Study FocusFindingsReference
Collagen StabilityEnhances stability and folding of collagen triple helices
Enzyme InteractionActs as a substrate for prolyl hydroxylase
Antioxidant ActivityExhibits protective effects against oxidative stress

Case Studies

  • Wound Healing : A study investigated the application of this compound in wound healing processes. The results indicated enhanced collagen formation and accelerated healing rates in animal models.
  • Skin Health : Clinical trials assessed the effects of this compound on skin elasticity and hydration levels. Participants reported significant improvements in skin texture and reduced signs of aging after supplementation.
  • Joint Health : In a controlled study on patients with osteoarthritis, supplementation with this compound resulted in decreased joint pain and improved mobility.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-6(5(9)10)2-4(8)3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6+/m1/s1

InChI Key

IWARIVJLIISIED-XINAWCOVSA-N

Isomeric SMILES

C[C@]1(C[C@H](CN1)O)C(=O)O

Canonical SMILES

CC1(CC(CN1)O)C(=O)O

Origin of Product

United States

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